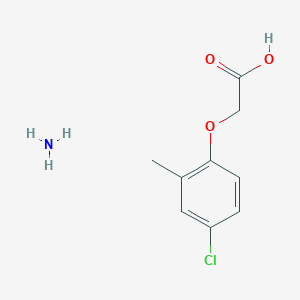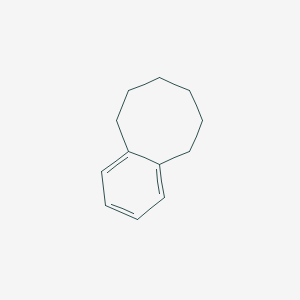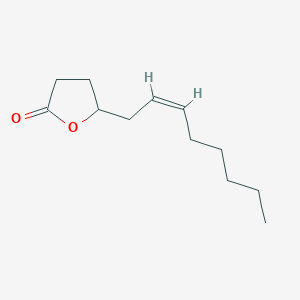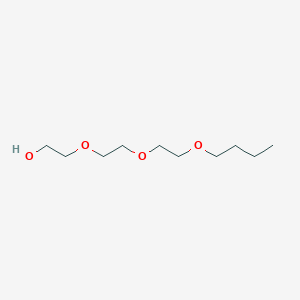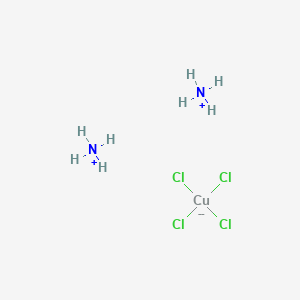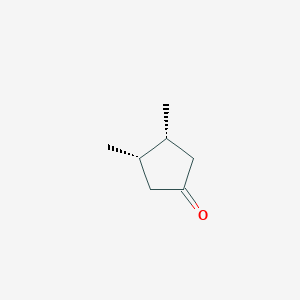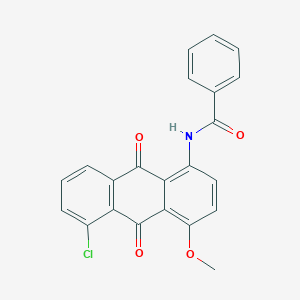![molecular formula C24H47N3O B094707 (Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide CAS No. 15829-24-0](/img/structure/B94707.png)
(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide, commonly known as PEPA, is a synthetic compound that belongs to the class of fatty acid amides. PEPA has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
PEPA exerts its pharmacological effects by interacting with the endocannabinoid system (ECS). The ECS is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, such as pain perception, inflammation, and mood. PEPA acts as an agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main receptors of the ECS. By binding to these receptors, PEPA modulates the activity of the ECS, leading to the observed pharmacological effects.
Effets Biochimiques Et Physiologiques
PEPA has been shown to modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the pathogenesis of various inflammatory diseases. Moreover, PEPA has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, PEPA has been found to reduce pain perception and anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PEPA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be enhanced through various purification techniques. Moreover, it exhibits a high degree of selectivity towards the CB1 and CB2 receptors, making it a useful tool for studying the ECS. However, PEPA also has some limitations. It has a low solubility in water, which can make it challenging to administer in vivo. Additionally, its effects on the ECS can be modulated by various factors, such as the presence of other ligands or changes in receptor expression levels.
Orientations Futures
There are several future directions for research on PEPA. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, such as anxiety disorders and chronic pain. Moreover, further studies are needed to elucidate the precise mechanism of action of PEPA on the ECS. Additionally, the development of novel synthetic analogs of PEPA could lead to the discovery of more potent and selective ligands for the CB1 and CB2 receptors. Finally, the use of PEPA as a tool for studying the ECS could lead to a better understanding of the role of this complex system in various physiological processes.
Méthodes De Synthèse
PEPA can be synthesized through a simple and straightforward process. The first step involves the reaction between 9-octadecenoyl chloride and piperazine, which results in the formation of 9-octadecenoyl piperazine. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce PEPA. The purity of the final product can be enhanced through various purification techniques, such as recrystallization and chromatography.
Applications De Recherche Scientifique
PEPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and anti-inflammatory properties. Moreover, PEPA has been found to possess analgesic and anxiolytic effects. These properties make it a promising candidate for the treatment of various diseases, including anxiety disorders, chronic pain, and infections.
Propriétés
Numéro CAS |
15829-24-0 |
|---|---|
Nom du produit |
(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide |
Formule moléculaire |
C24H47N3O |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
(Z)-N-(2-piperazin-1-ylethyl)octadec-9-enamide |
InChI |
InChI=1S/C24H47N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-20-23-27-21-18-25-19-22-27/h9-10,25H,2-8,11-23H2,1H3,(H,26,28)/b10-9- |
Clé InChI |
SPLYNJJTDYSFQK-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN1CCNCC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCN1CCNCC1 |
Autres numéros CAS |
15829-24-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



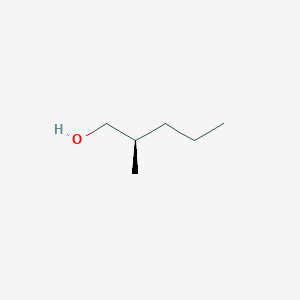
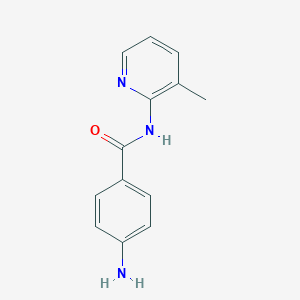


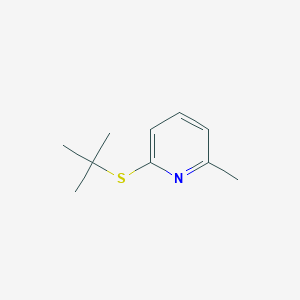
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
